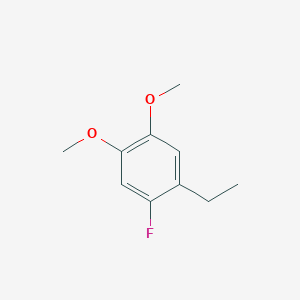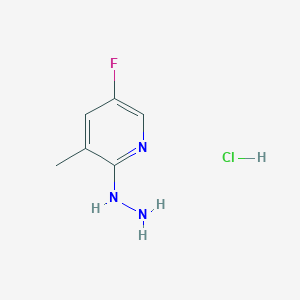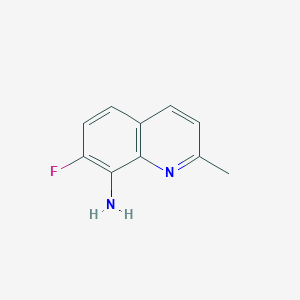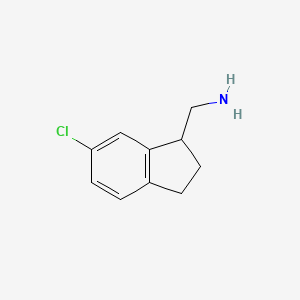
2-nitro-1H-purin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-nitro-1H-purin-6-amine is a chemical compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly in the structure of nucleotides, which are the building blocks of DNA and RNA. The compound this compound is characterized by the presence of a nitro group (-NO2) attached to the purine ring, which significantly influences its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-1H-purin-6-amine typically involves the nitration of 1H-purin-6-amine. One common method is the reaction of 1H-purin-6-amine with a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the purine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, concentration, and flow rates, ensuring high yields and purity of the final product. The use of environmentally friendly nitrating agents and catalysts is also explored to minimize the environmental impact of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-nitro-1H-purin-6-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon) or chemical reductants like sodium borohydride (NaBH4).
Substitution: The nitro group can be substituted by other functional groups through nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation: Although less common, the compound can undergo oxidation reactions where the nitro group is further oxidized to form nitroso or other higher oxidation state derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst, or sodium borohydride (NaBH4) in an appropriate solvent.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base (e.g., sodium hydroxide) and an appropriate solvent (e.g., ethanol or dimethyl sulfoxide).
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Major Products Formed
Reduction: 2-amino-1H-purin-6-amine
Substitution: Various substituted purine derivatives depending on the nucleophile used
Oxidation: Nitroso derivatives or other oxidized forms of the compound
Aplicaciones Científicas De Investigación
2-nitro-1H-purin-6-amine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various purine derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor of certain enzymes and its interactions with nucleic acids.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to induce apoptosis in cancer cells. It is also investigated for its antiviral and antimicrobial properties.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-nitro-1H-purin-6-amine involves its interaction with molecular targets such as enzymes and nucleic acids. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. For example, in cancer cells, the compound may induce apoptosis by interfering with DNA replication and repair processes, ultimately leading to cell death.
Comparación Con Compuestos Similares
Similar Compounds
1H-purin-6-amine (Adenine): A naturally occurring purine base found in DNA and RNA.
2-amino-1H-purin-6-amine: A reduced form of 2-nitro-1H-purin-6-amine with an amino group instead of a nitro group.
6-chloropurine: A halogenated purine derivative used in the synthesis of various pharmaceuticals.
Uniqueness
This compound is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to other purine derivatives. Its ability to undergo reduction and substitution reactions makes it a versatile intermediate in synthetic chemistry. Additionally, its potential biological activities, including anticancer and antimicrobial properties, make it a compound of significant interest in medicinal chemistry research.
Propiedades
Fórmula molecular |
C5H4N6O2 |
|---|---|
Peso molecular |
180.12 g/mol |
Nombre IUPAC |
2-nitro-7H-purin-6-amine |
InChI |
InChI=1S/C5H4N6O2/c6-3-2-4(8-1-7-2)10-5(9-3)11(12)13/h1H,(H3,6,7,8,9,10) |
Clave InChI |
NVIATZSDAYSNSB-UHFFFAOYSA-N |
SMILES canónico |
C1=NC2=NC(=NC(=C2N1)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methyl-3-azaspiro[5.5]undecan-9-one](/img/structure/B11911353.png)

![Indeno[2,1-b]pyran, 2-methyl-](/img/structure/B11911366.png)










